6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
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Overview
Description
6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The compound features a pyridazine ring substituted with a piperidinyl group and a trifluoromethylphenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Substitution with Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyridazine ring.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: N-oxides of the piperidinyl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted derivatives of the trifluoromethylphenyl group.
Scientific Research Applications
6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies, due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The piperidinyl group can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(piperidin-1-yl)-N-(3-chlorophenyl)pyridazine-3-carboxamide
- 6-(piperidin-1-yl)-N-(3-methylphenyl)pyridazine-3-carboxamide
- 6-(piperidin-1-yl)-N-(3-fluorophenyl)pyridazine-3-carboxamide
Uniqueness
Compared to its analogs, 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)12-5-4-6-13(11-12)21-16(25)14-7-8-15(23-22-14)24-9-2-1-3-10-24/h4-8,11H,1-3,9-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQNHHJZFUMTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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